molecular formula C8H5Cl2NO2S B1432530 4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride CAS No. 1557469-14-3

4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride

Cat. No. B1432530
CAS RN: 1557469-14-3
M. Wt: 250.1 g/mol
InChI Key: JKKAYMTVGBZEHK-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1557469-14-3 . It has a molecular weight of 250.1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Cl2NO2S/c9-7-1-2-8(14(10,12)13)6(5-7)3-4-11/h1-2,5H,3H2 . This code provides a specific textual identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.1 .

Scientific Research Applications

Friedel-Crafts Sulfonylation

4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride is used in Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, acting as unconventional reaction media and Lewis acid catalysts, have been employed in the Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride, yielding almost quantitative yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Synthesis and Characterization of Novel Polymers

The chloro-monomer 1-(4'-chloro-1-benzoyl)-3-(4'-1-choro-benzene sulfonyl)-benzene (CBCBSB), synthesized by the Friedel-Crafts reaction of m-chlorosulfonyl benzoyl chloride with chlorobenzene, is used to create novel poly (aryl ether sulfone ketone)s (PAESK) containing m-sulfonylbenzoyl linkages in the main chains. These polymers, characterized by various techniques such as FT-IR, NMR, and XRD, exhibit good melt processability, solubility in certain solvents, and excellent mechanical performance (Ding, Wang, Zhang, & Liu, 2011).

Chemical Analysis and Characterization

In a study focusing on the function group uniformity of polystyrol sulfonyl chloride resins, infrared spectroscopy was utilized to detect the results of chloro-sulfonation reactions. Characteristic peaks were identified, and their absorbance ratios were used to express the uniformity of polystyrol sulfonyl chloride resins, confirming that infrared spectroscopy can quickly and practically determine function group uniformity (Lin, Wei, Liu, & Zhou, 2009).

Oxidative Conversion of Thiols and Disulfides

Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide have been used as reagents for the direct oxidative conversion of sulfur compounds to corresponding arenesulfonyl chlorides. This method provides an efficient and mild approach to synthesize a variety of aryl or heteroarylsulfonyl chlorides (Veisi, Ghorbani‐Vaghei, & Mahmoodi, 2011).

properties

IUPAC Name

4-chloro-2-(cyanomethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2S/c9-7-1-2-8(14(10,12)13)6(5-7)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKAYMTVGBZEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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